4-Methyl-2-phenylmorpholine

Catalog No.
S6595038
CAS No.
21532-10-5
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-phenylmorpholine

CAS Number

21532-10-5

Product Name

4-Methyl-2-phenylmorpholine

IUPAC Name

4-methyl-2-phenylmorpholine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

FXDYCASQPGXSMZ-UHFFFAOYSA-N

SMILES

CN1CCOC(C1)C2=CC=CC=C2

Canonical SMILES

CN1CCOC(C1)C2=CC=CC=C2

4-Methyl-2-phenylmorpholine is a chemical compound classified within the morpholine family, characterized by a morpholine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. Its molecular formula is C11H15NC_{11}H_{15}N, and it features a unique structure that contributes to its various biological activities and applications. The compound is part of a broader class of substituted phenylmorpholines, which have been studied for their potential therapeutic effects, particularly in the realm of central nervous system (CNS) pharmacology.

The chemical reactivity of 4-methyl-2-phenylmorpholine can be attributed to its functional groups. It can undergo typical reactions associated with amines and ethers, such as:

    These reactions are significant for synthesizing analogs and derivatives that may exhibit enhanced biological properties or altered pharmacokinetics.

    4-Methyl-2-phenylmorpholine has shown promise in various biological studies. It acts primarily as a psychostimulant, similar to other compounds in its class, influencing monoamine neurotransmitter systems. Research indicates that it may function as a releaser of neurotransmitters like dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions . Additionally, some derivatives have been explored for their potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity due to their appetite-suppressing effects .

    The synthesis of 4-methyl-2-phenylmorpholine typically involves several steps:

    • Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols.
    • Substitution Reactions: The introduction of the methyl group at the 4-position and the phenyl group at the 2-position can be accomplished using specific reagents and conditions that favor selective substitution.
    • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

    Detailed synthetic routes often involve various reagents, such as bromine or sulfuric acid, and solvents like dichloromethane or methanol .

    4-Methyl-2-phenylmorpholine has several applications:

    • Pharmaceutical Development: It serves as a lead compound for developing new psychostimulants or antidepressants.
    • Research Tool: Used in studies investigating the mechanisms of neurotransmitter release and receptor interaction.
    • Chemical Intermediate: Acts as an intermediate in synthesizing more complex organic molecules in chemical research.

    Studies examining the interactions of 4-methyl-2-phenylmorpholine with various receptors have indicated its potential as a monoamine transporter ligand. It may also interact with serotonin receptors, contributing to its psychostimulant effects . These interactions are critical for understanding its pharmacological profile and optimizing its therapeutic applications.

    Several compounds share structural similarities with 4-methyl-2-phenylmorpholine. Here is a comparison highlighting some of these compounds:

    Compound NameStructureUnique Features
    2-PhenylmorpholineStructureBase structure without substitutions
    3-Methyl-2-phenylmorpholine (Phenmetrazine)StructureKnown psychostimulant; used for obesity treatment
    3,4-Dimethylmorpholine (Phendimetrazine)StructureSimilar stimulant properties; different substitution pattern
    5-Methyl-2-phenylmorpholine (Isophenmetrazine)StructureDistinct pharmacological profile; used in CNS applications
    3-Ethylmorpholine (Phenetrazine)StructureExhibits appetite suppression; different side chain

    These compounds demonstrate varying degrees of biological activity and therapeutic potential, making them valuable for comparative studies in drug design.

    XLogP3

    1.5

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    177.115364102 g/mol

    Monoisotopic Mass

    177.115364102 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 11-23-2023

    Explore Compound Types